molecular formula C15H18N6O2 B2885245 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide CAS No. 2034351-11-4

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide

Cat. No. B2885245
CAS RN: 2034351-11-4
M. Wt: 314.349
InChI Key: ARPCWODIYPNIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a methoxy group, a pyrrolidinyl group, and a picolinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Triazines, for example, are known to undergo reactions with nucleophiles .

Scientific Research Applications

Synthesis and Activity

  • Tuberculostatic Activity and Synthesis : Research involving the synthesis of derivatives containing the pyrrolidin-1-yl and picolinamide structures, such as N′‐methyl‐4‐(pyrrolidin‐1‐yl)picolinohydrazide, has demonstrated activity against Mycobacterium tuberculosis. These studies explore the structure-activity relationship and provide a foundation for developing novel therapeutic agents (Bogdanowicz et al., 2012).

  • Palladium-Catalyzed Intramolecular Amination : The palladium-catalyzed intramolecular amination of C-H bonds to synthesize compounds such as azetidines, pyrrolidines, and indolines, highlighting the versatility and potential applications of these methods in creating functionalized compounds for various scientific applications (He et al., 2012).

  • Development of Negative Allosteric Modulators : The kilogram-scale synthesis of novel negative allosteric modulators for potential therapeutic applications demonstrates the applicability of pyridin-2-yl and picolinamide structures in developing drugs with high purity and efficiency (David et al., 2017).

Chemical Properties and Applications

  • Nicotinamide Derivatives Utilization : Studies on the utilization of nicotinamide derivatives, including compounds similar to picolinamide, have explored their roles in various biological processes, indicating the broad relevance of these compounds in both scientific research and potential therapeutic applications (Ellinger et al., 1947).

  • Anti-Inflammatory and Analgesic Agents : Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives derived from natural products as anti-inflammatory and analgesic agents highlights the therapeutic potential of structurally related compounds (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-23-15-19-12(18-14(20-15)21-8-4-5-9-21)10-17-13(22)11-6-2-3-7-16-11/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPCWODIYPNIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide

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